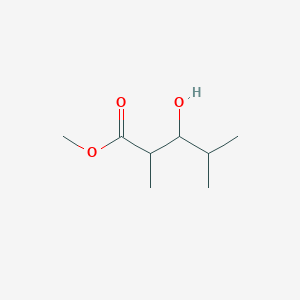

Methyl3-hydroxy-2,4-dimethylpentanoate

Description

BenchChem offers high-quality Methyl3-hydroxy-2,4-dimethylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl3-hydroxy-2,4-dimethylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl 3-hydroxy-2,4-dimethylpentanoate |

InChI |

InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3 |

InChI Key |

MXWOUIHOPZWBDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C(=O)OC)O |

Origin of Product |

United States |

Significance As a Chiral Synthon and Precursor

The primary significance of Methyl 3-hydroxy-2,4-dimethylpentanoate in academic research stems from its identity as a chiral synthon. A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. A chiral synthon, specifically, is a building block that already contains one or more stereocenters, which can be incorporated into a larger target molecule, thereby controlling the stereochemistry of the final product.

The structure of Methyl 3-hydroxy-2,4-dimethylpentanoate, a β-hydroxy ester, is a common motif found in a wide array of natural products, most notably polyketides. Polyketides are a large and structurally diverse class of compounds synthesized by bacteria, fungi, plants, and marine organisms, and they include many important pharmaceuticals such as antibiotics, immunosuppressants, and anticancer agents. The stereocontrolled synthesis of these complex molecules is a major focus of modern organic chemistry, and chiral synthons like Methyl 3-hydroxy-2,4-dimethylpentanoate are instrumental in this endeavor.

The utility of this compound and its derivatives as a precursor is demonstrated in their application in the synthesis of more complex molecules. For instance, the corresponding carboxylic acid, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, is prepared from a 2',6'-dimethylphenyl ester, highlighting the role of such esters as key intermediates that can be readily hydrolyzed to the desired acid or transformed into other functional groups. orgsyn.org

Overview of Research Trajectories and Academic Relevance

Asymmetric Catalytic Reduction Strategies for Stereocontrol

The reduction of a prochiral ketone is one of the most direct methods to establish a chiral hydroxyl group. For the synthesis of Methyl 3-hydroxy-2,4-dimethylpentanoate, this would typically involve the asymmetric reduction of methyl 2,4-dimethyl-3-oxopentanoate. The success of this approach hinges on the ability of the catalyst to differentiate between the two enantiotopic faces of the ketone.

Chiral Catalyst Systems in Keto Acid Reduction

The use of chiral transition metal complexes for the asymmetric hydrogenation of β-keto esters is a well-established and powerful tool. Ruthenium-based catalysts, in particular, have demonstrated exceptional efficiency and enantioselectivity in these transformations. Chiral diphosphine ligands, such as BINAP, are commonly employed to create an asymmetric environment around the metal center, guiding the hydrogenation to favor one enantiomer of the resulting alcohol.

The general mechanism involves the coordination of the β-keto ester to the chiral ruthenium complex, followed by the heterolytic cleavage of hydrogen. The substrate is then hydrogenated in a stereocontrolled manner, dictated by the steric and electronic properties of the chiral ligand. The choice of solvent, temperature, and pressure can significantly influence both the conversion and the stereochemical outcome of the reaction. While specific data for the reduction of methyl 2,4-dimethyl-3-oxopentanoate is not extensively reported, analogous reductions of other β-keto esters using chiral ruthenium catalysts consistently achieve high yields and excellent enantiomeric excesses, often exceeding 95% ee.

Table 1: Representative Asymmetric Hydrogenation of β-Keto Esters using Chiral Ruthenium Catalysts

| Catalyst System | Substrate | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Ru(II)-BINAP | General β-keto ester | Not Applicable (single new stereocenter) | >95% | >90% |

Enzymatic Processes in Stereoselective Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are capable of reducing a wide range of ketones to their corresponding alcohols with exceptional stereoselectivity. These enzymes utilize cofactors such as NADPH or NADH as the hydride source.

For the synthesis of Methyl 3-hydroxy-2,4-dimethylpentanoate, a suitable ketoreductase would be selected through screening of enzyme libraries. The enzyme's active site provides a precisely defined chiral pocket that binds the substrate, methyl 2,4-dimethyl-3-oxopentanoate, in a specific orientation, allowing for hydride delivery to only one face of the carbonyl group. This results in the formation of a single stereoisomer of the product. Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), are also employed for these reductions, although they may contain multiple reductases with differing stereoselectivities, potentially leading to mixtures of products. However, genetic engineering of these organisms can be used to overexpress a specific reductase, thereby enhancing the stereochemical purity of the product.

Table 2: Enzymatic Reduction of Prochiral Ketones

| Biocatalyst | Substrate | Product Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Ketoreductase (KRED) | General β-keto ester | Often >99% | High |

Stereoselective Aldol Reaction Approaches

The aldol reaction, which forms a carbon-carbon bond while creating up to two new stereocenters, is a powerful strategy for the synthesis of β-hydroxy carbonyl compounds. The reaction between a propionate (B1217596) derivative and isobutyraldehyde (B47883) is a logical disconnection for the synthesis of Methyl 3-hydroxy-2,4-dimethylpentanoate.

Doubly Deprotonated HYTRA Methodologies

A highly effective method for the synthesis of the precursor, (R)-3-hydroxy-4-methylpentanoic acid, utilizes the doubly deprotonated form of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA). In this approach, HYTRA serves as a chiral acetate enolate equivalent. The reaction involves the deprotonation of HYTRA with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This dianion then reacts with isobutyraldehyde at low temperatures.

The stereochemical outcome is controlled by the chiral scaffold of HYTRA, which directs the approach of the aldehyde to one face of the enolate. After the aldol addition, the resulting adduct is hydrolyzed to release the desired (R)-3-hydroxy-4-methylpentanoic acid. This acid can then be esterified to yield Methyl (R)-3-hydroxy-4-methylpentanoate using standard methods, such as Fischer esterification with methanol (B129727) and an acid catalyst. This method is particularly advantageous for its high diastereoselectivity and the ability to recover the chiral auxiliary. A reported procedure for the synthesis of the acid precursor demonstrates good yields and high optical purity.

Table 3: Synthesis of (R)-3-hydroxy-4-methylpentanoic acid via HYTRA Method

| Reactants | Chiral Auxiliary | Product | Optical Purity (ee) | Yield (%) |

|---|

Boron-Mediated Asymmetric Aldol Additions

Boron-mediated aldol reactions are renowned for their high levels of stereocontrol, which arise from the well-defined, chair-like Zimmerman-Traxler transition state. The geometry of the boron enolate (E or Z) and the chiral ligands on the boron atom dictate the stereochemical outcome of the reaction.

For the synthesis of Methyl 3-hydroxy-2,4-dimethylpentanoate, a chiral boron reagent, such as diisopinocampheylboron triflate (Ipc₂BOTf), can be used to generate a chiral boron enolate from methyl propionate. The subsequent reaction of this enolate with isobutyraldehyde proceeds through a highly organized transition state, leading to the formation of the aldol adduct with excellent diastereoselectivity and enantioselectivity. The choice of the boron reagent, base, and reaction conditions can be tuned to favor either the syn or anti diastereomer of the product. This methodology provides a versatile and highly predictable route to stereochemically defined β-hydroxy esters.

Table 4: Representative Boron-Mediated Asymmetric Aldol Reaction

| Boron Reagent | Enolate Source | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|

Direct Enantioselective Aldol Couplings via Organocatalysis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for the direct asymmetric aldol reaction. The mechanism involves the formation of a chiral enamine intermediate from the reaction of the catalyst with a carbonyl donor, in this case, a propionaldehyde (B47417) equivalent or a derivative that can be converted to the methyl ester.

This enamine then reacts with an aldehyde acceptor, such as isobutyraldehyde, in a stereocontrolled fashion. The stereoselectivity is governed by the steric environment of the catalyst, which directs the facial attack of the aldehyde. The resulting iminium ion is then hydrolyzed to regenerate the catalyst and furnish the β-hydroxy aldehyde product. Subsequent oxidation and esterification would provide the target Methyl 3-hydroxy-2,4-dimethylpentanoate. While this approach is highly atom-economical, achieving high diastereoselectivity with α-substituted donors can be challenging and often requires careful optimization of the catalyst and reaction conditions.

Table 5: Proline-Catalyzed Direct Asymmetric Aldol Reaction

| Catalyst | Carbonyl Donor | Aldehyde Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|

Enolate Geometry and Transition State Modeling in Aldol Chemistry

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, a core structural feature of methyl 3-hydroxy-2,4-dimethylpentanoate. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate and the nature of the transition state. The Zimmerman-Traxler model provides a robust framework for predicting the diastereoselectivity of aldol reactions involving metal enolates. masterorganicchemistry.comopenochem.org

This model postulates a chair-like six-membered transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. masterorganicchemistry.comharvard.edu The substituents on the enolate and the aldehyde occupy either axial or equatorial positions in this transition state. To minimize steric interactions, bulky groups preferentially occupy equatorial positions. masterorganicchemistry.com The geometry of the enolate, whether (Z) or (E), plays a crucial role in determining the relative stereochemistry of the product. harvard.edu

Generally, (Z)-enolates lead to the formation of syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. harvard.edu This is because the substituent on the enolate carbon (R1) in the (Z)-enolate is forced into an axial position in the transition state leading to the anti product, creating a significant 1,3-diaxial interaction. Conversely, in the transition state leading to the syn product, R1 resides in a more favorable equatorial position. The opposite is true for (E)-enolates. The stereoselectivity can be highly dependent on the metal counterion, with boron enolates often exhibiting high levels of stereocontrol that align with the Zimmerman-Traxler model. harvard.edu

| Enolate Geometry | Predicted Major Aldol Product | Key Steric Interaction in Disfavored Transition State |

|---|---|---|

| (Z)-enolate | syn | 1,3-diaxial interaction of R1 in anti transition state |

| (E)-enolate | anti | 1,3-diaxial interaction of R2 in syn transition state |

Grignard Addition and Related Chain Elongation Techniques

Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, allowing for the construction of more complex carbon skeletons from simpler precursors. The addition of a Grignard reagent to a carbonyl compound, such as an aldehyde or ketone, is a common method for producing secondary or tertiary alcohols, respectively. In the context of synthesizing precursors to methyl 3-hydroxy-2,4-dimethylpentanoate, the stereochemical control of Grignard additions to chiral aldehydes is of paramount importance.

The stereochemical outcome of the nucleophilic addition of Grignard reagents to α-chiral aldehydes can often be predicted by Cram's rule or the Felkin-Anh model. uwindsor.ca The Felkin-Anh model, a refinement of Cram's rule, generally provides more accurate predictions. uwindsor.ca This model considers the steric hindrance around the carbonyl group and proposes that the nucleophile will attack the carbonyl carbon from the less hindered face. uwindsor.ca The largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions.

For reactions involving chelating groups on the α-carbon (e.g., an alkoxy group), a modified model, often referred to as the Cram-chelate model, is applied. libretexts.orgumich.edu In this model, the Grignard reagent's magnesium ion can coordinate with both the carbonyl oxygen and the chelating heteroatom, forming a rigid five-membered ring. umich.edu This chelation locks the conformation of the molecule, and the nucleophile then attacks from the less hindered face of this chelated intermediate. libretexts.org This chelation control can lead to a reversal of the stereoselectivity that would be predicted by the non-chelation Felkin-Anh model. libretexts.org

| Model | Key Feature | Predicted Stereochemical Outcome |

|---|---|---|

| Felkin-Anh | Largest substituent anti to incoming nucleophile | Attack from the less hindered face |

| Cram-Chelate | Chelation of metal to carbonyl and α-heteroatom | Attack from the less hindered face of the rigid chelate |

Asymmetric Hydroxylation of Unsaturated Precursors

Asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. The Sharpless asymmetric dihydroxylation is a prominent example of this type of transformation and is widely used in the synthesis of complex molecules. wikipedia.orgchemeurope.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgchemeurope.com

The reaction is typically performed with a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide catalyst, thus reducing the need for the highly toxic and expensive osmium reagent. chemeurope.comorganic-chemistry.org The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, determines which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer of the diol. wikipedia.org Commercially available premixed reagents, known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), simplify the experimental procedure. chemeurope.comorganic-chemistry.org

The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. chemeurope.com This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. chemeurope.com Subsequent hydrolysis of this intermediate yields the vicinal diol and the reduced osmium species, which is then reoxidized by the co-oxidant to complete the catalytic cycle. chemeurope.com This method is highly reliable and predictable for a wide range of alkene substitution patterns, often providing high enantiomeric excesses. wikipedia.org

Diastereoselective Radical Reactions Utilizing N-Heterocyclic Carbene Boranes

Recent advances in radical chemistry have provided new avenues for stereoselective bond formation. N-Heterocyclic carbene (NHC) boranes have emerged as a "clean" class of reagents for reductive radical chain transformations, offering an alternative to traditional tin-based reagents. acs.org These reagents can be employed in diastereoselective radical hydrogen transfer reactions to synthesize stereochemically defined products. acs.orgnih.gov

For instance, the synthesis of propionate diastereoisomers can be achieved by combining an aldol reaction with a subsequent stereoselective radical-based reduction where the NHC-borane acts as the hydrogen donor. acs.orgnih.gov The diastereoselectivity of the reduction can be controlled by the reaction conditions. The 2,3-syn isomer can be obtained by using a combination of an NHC-borane and a Lewis acid, such as MgBr₂·OEt₂. acs.orgnih.gov In contrast, the 2,3-anti isomer can be accessed through a reverse polarity strategy. acs.orgnih.gov

The reaction mechanism for the formation of the syn isomer involves the generation of an ethyl radical from the reaction of triethylborane (B153662) with dioxygen. acs.org This radical then abstracts a halogen atom from the Lewis acid-complexed radical precursor. The resulting radical reacts with the NHC-borane in a hydrogen atom transfer step to form the reduced product and an NHC-boryl radical, which propagates the radical chain. acs.org

Catalytic Enantioselective Reformatsky Reactions with Ketones

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org The development of catalytic and enantioselective versions of this reaction has significantly expanded its utility in asymmetric synthesis. nih.gov

Catalytic enantioselective Reformatsky reactions with ketones provide a direct route to chiral tertiary β-hydroxy esters. rsc.org These reactions often employ a chiral ligand to control the enantiofacial selectivity of the addition of the zinc enolate to the ketone. Various chiral ligands, including amino alcohols and BINOL derivatives, have been successfully used in combination with a zinc source, such as dimethylzinc (B1204448) (Me₂Zn), to achieve high yields and enantioselectivities. nih.gov

For example, a highly efficient Me₂Zn-mediated catalytic enantioselective Reformatsky reaction of ketones with ethyl iodoacetate has been developed using a readily available prolinol ligand. nih.govacs.org This method has been shown to be tolerant of a wide range of functional groups and can be performed on a gram scale, highlighting its practical applicability. nih.govacs.org The proposed mechanism involves the in-situ formation of a chiral zinc complex that directs the approach of the Reformatsky reagent to one face of the ketone. acs.org

| Reaction Component | Function |

|---|---|

| α-halo ester | Precursor to the zinc enolate |

| Ketone | Electrophile |

| Zinc source (e.g., Zn, Me₂Zn) | Forms the organozinc reagent |

| Chiral ligand | Induces enantioselectivity |

Total Synthesis Approaches to Complex Architectures Incorporating the Methyl 3-hydroxy-2,4-dimethylpentanoate Motif

The structural motif of methyl 3-hydroxy-2,4-dimethylpentanoate, characterized by its β-hydroxy ester functionality and specific stereochemical arrangement, is a common feature in many complex natural products. The advanced synthetic methodologies discussed previously are frequently employed in the total synthesis of such molecules.

For instance, the Sharpless asymmetric dihydroxylation has been a cornerstone in the total synthesis of numerous biologically active compounds, where the creation of chiral vicinal diols is a critical step. mdpi.com These diols can then be further elaborated to construct the desired carbon skeleton. Similarly, stereoselective aldol reactions, guided by the principles of the Zimmerman-Traxler model, are instrumental in setting key stereocenters in polyketide natural products.

The strategic application of Grignard additions and Reformatsky reactions allows for the controlled elongation of carbon chains and the introduction of hydroxylated stereocenters. Diastereoselective radical reactions with NHC-boranes represent a more modern approach to achieving similar transformations with high stereocontrol. The convergence of these powerful synthetic tools enables chemists to assemble complex molecular architectures that incorporate the methyl 3-hydroxy-2,4-dimethylpentanoate motif with high precision and efficiency.

Industrial-Scale Biotechnological Synthesis of Hydroxy Acid Precursors

The increasing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of sustainable and scalable synthetic methods. nih.gov Biotechnological processes, utilizing microorganisms or isolated enzymes, offer an attractive alternative to traditional chemical synthesis for the production of hydroxy acid precursors. researchgate.net These biocatalytic methods can provide high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net

Fermentative production of hydroxy acids using genetically modified microorganisms is a promising approach for industrial-scale synthesis. google.com For example, engineered strains of Escherichia coli have been developed to produce 3-hydroxypropionic acid from renewable feedstocks like glucose. acs.org The biosynthesis pathways in these microorganisms are often engineered to overexpress key enzymes, such as 2-keto acid decarboxylases and hydroxy aldehyde dehydrogenases, to channel metabolic flux towards the desired product. google.com

Enzymatic resolutions of racemic mixtures and asymmetric reductions of prochiral keto acids are also widely used biotechnological strategies. nih.gov For example, enantiopure 3-hydroxyesters can be prepared via the enantioselective reduction of 3-keto esters using enzymes. nih.gov These biocatalytic approaches not only provide access to valuable chiral building blocks but also align with the principles of green chemistry by reducing the use of hazardous reagents and minimizing waste generation. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Hydroxy 2,4 Dimethylpentanoate and Analogs

Oxidation Pathways and Reagent Systems

The secondary hydroxyl group at the C-3 position of Methyl 3-hydroxy-2,4-dimethylpentanoate is susceptible to oxidation to form the corresponding β-keto ester, Methyl 3-keto-2,4-dimethylpentanoate. This transformation is a standard reaction for secondary alcohols and can be accomplished using a variety of reagent systems. The choice of oxidant is crucial as harsh conditions could potentially lead to side reactions or degradation of the ester functionality.

Commonly employed methods for the oxidation of secondary alcohols involve chromium (VI) reagents, manganese-based oxidants, and milder, more selective systems. For instance, the Collins reagent (CrO₃·2pyridine) or Pyridinium chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) provides a controlled oxidation to the ketone without significant over-oxidation or side reactions. Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, offering a mild and high-yield pathway to the ketone.

| Reagent System | Typical Conditions | Key Characteristics |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild; minimizes over-oxidation; solid reagent. |

| Collins Reagent (CrO₃·2Py) | CH₂Cl₂, Room Temperature | Useful for acid-sensitive compounds; requires large excess. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temp | High-yield; very mild; avoids heavy metals. |

| Potassium Permanganate (KMnO₄) | Basic, aqueous, cold | Strong oxidant; can cleave C-C bonds under harsh conditions. |

Reduction Methodologies for Carboxylic Ester and Hydroxyl Functionalities

The reduction of Methyl 3-hydroxy-2,4-dimethylpentanoate primarily targets the carboxylic ester group. The secondary hydroxyl group is generally stable under typical reducing conditions used for esters. Strong hydride reagents, most notably Lithium aluminum hydride (LiAlH₄), are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. ucalgary.ca This initial attack forms a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) (⁻OCH₃) leaving group to form an aldehyde intermediate. ucalgary.ca The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide. ucalgary.cachemistrysteps.com A final aqueous or acidic workup protonates the two alkoxide intermediates to produce the final product, 2,4-dimethylpentane-1,3-diol. chemistrysteps.com Throughout this process, the original C-3 hydroxyl group remains unaffected.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of Methyl 3-hydroxy-2,4-dimethylpentanoate is a poor leaving group (as hydroxide, OH⁻), making direct nucleophilic substitution difficult. numberanalytics.com To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. Two primary strategies are employed:

Acid Catalysis: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). wikipedia.org The resulting water molecule (H₂O) is an excellent leaving group. Departure of water generates a secondary carbocation at the C-3 position. This carbocation can then be attacked by a nucleophile. This pathway proceeds via an Sₙ1 mechanism, which can lead to a loss of stereochemical integrity if the starting material is chiral.

Conversion to a Sulfonate Ester: A more controlled method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. numberanalytics.comresearchgate.net The resulting sulfonate is an excellent leaving group, being the conjugate base of a strong acid. The C-O bond of the alcohol is not broken during this step, so the stereochemistry at C-3 is preserved. Subsequent attack by a nucleophile proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the C-3 position. researchgate.net

Palladium/Brønsted Acid-Catalyzed Methoxycarbonylation and Hydromethoxylation Mechanisms

While Methyl 3-hydroxy-2,4-dimethylpentanoate itself is saturated, its unsaturated analogs are key substrates in palladium-catalyzed reactions. Mechanistic studies on the palladium/Brønsted acid-catalyzed reactions of internal alkenes provide significant insight. For example, the reaction of 2,3-dimethyl-2-butene (B165504) can lead to two competing products: a methoxycarbonylation product (an ester) and a hydromethoxylation product (an ether). youtube.comlibretexts.org

Radical Reaction Mechanisms and Hydrogen Transfer Processes

The C-H bonds in Methyl 3-hydroxy-2,4-dimethylpentanoate can undergo cleavage through radical reaction mechanisms, most notably via a hydrogen atom transfer (HAT) process. ucalgary.ca In a HAT reaction, a radical species abstracts a hydrogen atom (proton and electron) from the substrate. The C-H bond at the C-3 position, which is alpha to the hydroxyl group, is particularly susceptible to abstraction by electrophilic radicals. This is because the resulting α-hydroxyalkyl radical is stabilized by resonance with the lone pair of electrons on the adjacent oxygen atom.

Once formed, this radical intermediate can undergo several subsequent reactions. For example, it can be oxidized by a metal ion like Cu(II), or it can participate in carbon-carbon bond-forming reactions by adding to an alkene. The rate of these radical reactions and the stability of the intermediates are key factors in determining the final product distribution.

Enolate Equilibration Dynamics: Lithium versus Zinc Ketolates

The corresponding β-keto ester, Methyl 3-keto-2,4-dimethylpentanoate, can be deprotonated at either the C-2 or C-4 position to form an enolate, a potent carbon nucleophile. The regioselectivity of enolate formation is highly dependent on the reaction conditions and the counterion (e.g., lithium or zinc).

Lithium Ketolates: The use of strong, sterically hindered lithium bases, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) typically leads to the kinetic enolate. This is the enolate formed by the fastest deprotonation, which occurs at the less sterically hindered C-2 position. If the reaction is allowed to warm or if a weaker base is used, the system can equilibrate to the more thermodynamically stable enolate. The thermodynamic enolate is the more substituted enolate, formed by deprotonation at the C-4 position.

Zinc Ketolates: Zinc enolates, famously generated in the Reformatsky reaction from an α-halo ester and zinc metal, exhibit different reactivity. youtube.com Unlike the more ionic lithium enolates, zinc enolates have a more covalent metal-oxygen and metal-carbon character and often exist as cyclic dimers in the solid state. libretexts.org Their reactions with carbonyl compounds are believed to proceed through a six-membered, chair-like transition state where the zinc coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile. This chelation often leads to different stereochemical outcomes compared to lithium enolates and is a hallmark of the Reformatsky reaction. youtube.com

Stereospecific Hydrolysis by Lipases

Enzymatic reactions offer a powerful method for achieving high stereoselectivity. Lipases are a class of enzymes that catalyze the hydrolysis of esters. This process can be used for the kinetic resolution of a racemic mixture of Methyl 3-hydroxy-2,4-dimethylpentanoate.

In a kinetic resolution, the lipase (B570770) selectively catalyzes the hydrolysis of one enantiomer faster than the other. For instance, the lipase might preferentially hydrolyze the (R)-enantiomer of the methyl ester into the corresponding (R)-3-hydroxy-2,4-dimethylpentanoic acid, while leaving the (S)-enantiomer of the methyl ester largely unreacted. Because the enzyme's active site is chiral, it can differentiate between the two enantiomers of the substrate. This difference in reaction rate allows for the separation of the racemic mixture into two enantiomerically enriched compounds: the unreacted ester and the hydrolyzed carboxylic acid. The efficiency and selectivity of this resolution depend on the specific lipase used, the solvent, and other reaction conditions.

Stereochemical Control and Chiral Purity in Methyl 3 Hydroxy 2,4 Dimethylpentanoate Research

Chiral Resolution Techniques and Optical Purity Assessment

Chiral resolution is a key process for the separation of enantiomers from a racemic mixture. While specific resolution protocols for methyl 3-hydroxy-2,4-dimethylpentanoate are not extensively detailed in the literature, techniques applied to analogous β-hydroxy esters are highly relevant. One prominent method is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For instance, lipases can selectively acylate one enantiomer of a racemic β-hydroxy ester, leaving the other enantiomer in high optical purity.

The assessment of optical purity, or enantiomeric excess, is crucial following a resolution or an asymmetric synthesis. A widely used and powerful technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Common CSPs for the separation of chiral alcohols and esters include those based on polysaccharide derivatives, such as cellulose (B213188) and amylose, coated on a silica (B1680970) support. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomeric peaks.

Diastereoselective Synthesis of Isomeric Forms

The diastereoselective synthesis of the syn and anti isomers of methyl 3-hydroxy-2,4-dimethylpentanoate is a primary focus of synthetic efforts. The relative stereochemistry between the C2-methyl and the C3-hydroxyl groups is established during the carbon-carbon bond formation or a subsequent reduction step. The aldol (B89426) reaction is a powerful tool for this purpose, where the enolate of a propionate (B1217596) equivalent reacts with isobutyraldehyde (B47883). The stereochemical outcome of the aldol reaction is highly dependent on the reaction conditions, particularly the geometry of the enolate and the nature of the counterion.

For instance, the use of lithium enolates of bulky aryl esters of propionic acid in reactions with sterically demanding aldehydes has been shown to afford high anti-selectivity. One reported condensation between 2,6-dimethylphenyl propionate and 2-methylpropanal achieved an impressive 98% anti-selectivity. orgsyn.org The stereochemical outcome is often rationalized using the Zimmerman-Traxler model of a chair-like six-membered transition state, where steric interactions dictate the preferred orientation of the substituents.

Alternatively, the diastereomers can be obtained through the stereoselective reduction of the corresponding β-keto ester, methyl 2,4-dimethyl-3-oxopentanoate. The choice of reducing agent and the presence of chelating or non-chelating Lewis acids can direct the reduction to favor either the syn or anti diastereomer.

| Reaction Type | Key Reagents/Conditions | Major Diastereomer | Reported Diastereomeric Ratio (anti:syn) for Analogous Systems |

|---|---|---|---|

| Aldol Condensation | Lithium enolate of 2,6-dimethylphenyl propionate with 2-methylpropanal | anti | 98:2 |

| Stereoselective Reduction | Data for specific reagents leading to syn or anti isomers would be populated here based on further specific findings. | syn/anti | - |

Absolute Stereochemistry Determination Methodologies

Determining the absolute configuration of the chiral centers in methyl 3-hydroxy-2,4-dimethylpentanoate is essential for understanding its properties and for confirming the success of an asymmetric synthesis. A powerful and widely used technique for this purpose is the Mosher's method, which is a nuclear magnetic resonance (NMR) spectroscopic technique. umn.edunih.govspringernature.com

This method involves the derivatization of the secondary alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edunih.govspringernature.com The reaction of the chiral alcohol with (R)-MTPA and (S)-MTPA chlorides yields a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed chiral center experience different magnetic environments in the two diastereomers. umn.edunih.govspringernature.com

By comparing the ¹H NMR spectra of the two diastereomeric esters and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the C3 stereocenter, the absolute configuration can be deduced. A consistent positive or negative sign for the Δδ values of the protons on one side of the molecule relative to the other allows for the assignment of the absolute stereochemistry at the C3 position. umn.edunih.govspringernature.com This method is particularly valuable as it does not require crystallization of the compound, which is often a limitation for other techniques like X-ray crystallography. researchgate.net

Enantiomeric Excess Determination via Chromatographic and Spectroscopic Methods

The determination of the enantiomeric excess (ee) is a critical measure of the success of an enantioselective synthesis or a chiral resolution. For methyl 3-hydroxy-2,4-dimethylpentanoate, chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. beilstein-archives.org By using a suitable chiral stationary phase, the enantiomers can be separated and their relative peak areas can be used to calculate the enantiomeric excess. For β-hydroxy esters, polysaccharide-based chiral columns, such as CHIRALPAK® and CHIRALCEL®, are often effective. beilstein-archives.org The separation can be further optimized by derivatizing the hydroxyl group to form esters, such as p-nitrobenzoyl esters, which can enhance the interaction with the chiral stationary phase and improve resolution. beilstein-archives.org

In addition to chromatographic methods, spectroscopic techniques can also be employed. As an extension of Mosher's method for determining absolute configuration, the integration of specific, well-resolved signals in the ¹H or ¹⁹F NMR spectra of the diastereomeric Mosher's esters can be used to determine the enantiomeric ratio of the original alcohol. umn.edu This provides a convenient method for assessing enantiomeric excess without the need for a dedicated chiral chromatography setup.

Influence of Substituent Branching and Stereochemistry on Synthetic Outcomes

The branching of the substituents, specifically the methyl groups at the C2 and C4 positions of the pentanoate chain, has a significant influence on the stereochemical outcome of synthetic reactions. In the context of an aldol reaction to form the carbon skeleton of methyl 3-hydroxy-2,4-dimethylpentanoate, the steric bulk of the C2-methyl group on the enolate and the C4-methyl group (as part of the isobutyraldehyde component) plays a crucial role in dictating the diastereoselectivity.

According to the Zimmerman-Traxler model for aldol reactions, the transition state resembles a chair conformation. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric strain. The C2-methyl group on the enolate will influence the facial selectivity of the reaction, while the bulky isopropyl group (containing the C4-methyl) of the aldehyde will also direct the approach of the enolate. The interplay of these steric interactions generally leads to a preference for the formation of one diastereomer over the other. For instance, the high anti-selectivity observed in the reaction of a propionate enolate with a sterically hindered aldehyde like 2-methylpropanal is a direct consequence of these steric effects. orgsyn.org The bulky substituents force a transition state geometry that leads to the anti product to avoid unfavorable steric clashes.

Computational Chemistry and Theoretical Studies on Methyl 3 Hydroxy 2,4 Dimethylpentanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For a compound like Methyl 3-hydroxy-2,4-dimethylpentanoate, DFT calculations could provide significant insights into its fundamental properties.

Researchers would typically employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the molecule's geometry and calculate key electronic descriptors. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. Such data is invaluable for understanding the molecule's reactivity, stability, and intermolecular interaction capabilities.

Table 1: Potential DFT-Calculated Properties for Methyl 3-hydroxy-2,4-dimethylpentanoate

| Property | Significance |

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and electronic excitation energy. |

| Mulliken Charges | Describes the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

| Vibrational Frequencies | Predicts the infrared spectrum, aiding in experimental identification. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. This approach establishes a mathematical relationship between molecular descriptors and a specific property.

For Methyl 3-hydroxy-2,4-dimethylpentanoate, a QSPR study would involve calculating a wide range of molecular descriptors, including topological, geometrical, and electronic parameters. These descriptors would then be used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) to predict properties such as boiling point, solubility, or chromatographic retention times. The development of robust QSPR models relies on a diverse dataset of compounds with experimentally determined properties.

Mechanistic Pathways Elucidation via Computational Simulations

Computational simulations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For reactions involving Methyl 3-hydroxy-2,4-dimethylpentanoate, such as its synthesis or degradation, computational methods can map out the entire reaction pathway.

By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. These simulations can reveal the roles of catalysts and solvents in the reaction mechanism.

Stereochemical Outcome Prediction and Transition State Analysis

Many chemical reactions can produce multiple stereoisomers. Computational chemistry offers powerful tools for predicting and explaining the stereochemical outcome of such reactions. In the context of Methyl 3-hydroxy-2,4-dimethylpentanoate, which contains chiral centers, this is particularly relevant.

By locating and analyzing the transition state structures for the formation of different stereoisomers, their relative energies can be compared. The transition state with the lower energy will correspond to the major product, thus allowing for the prediction of the reaction's stereoselectivity. This analysis provides deep insights into the steric and electronic factors that govern the formation of a specific stereoisomer.

Synthetic Applications of Methyl 3 Hydroxy 2,4 Dimethylpentanoate in Organic Chemistry

Chiral Building Blocks in Complex Molecule Synthesis

The primary value of molecules like Methyl 3-hydroxy-2,4-dimethylpentanoate in complex synthesis lies in their function as chiral building blocks, or "synthons." The defined stereochemistry at the C2 and C3 positions allows chemists to introduce specific spatial arrangements into a target molecule, a critical requirement for achieving biological activity. While direct examples involving this specific ester are specialized, the utility of the underlying β-hydroxy acid/ester motif is well-documented in the synthesis of polyketide natural products and other intricate molecules.

For instance, the synthesis of complex macrocycles such as Dictyostatin, a potent anticancer agent, relies on the strategic coupling of several smaller, stereochemically defined fragments. One of the key fragments in such syntheses often contains a polypropionate segment, which is structurally analogous to the carbon backbone of Methyl 3-hydroxy-2,4-dimethylpentanoate. The synthesis of (2SR,3RS)-2,4-dimethyl-3-hydroxypentanoic acid, a closely related acid, is achieved through highly stereoselective aldol (B89426) reactions, demonstrating a reliable method for creating these essential chiral motifs. orgsyn.org By using a pre-synthesized chiral fragment like Methyl 3-hydroxy-2,4-dimethylpentanoate, chemists can significantly shorten synthetic routes and avoid complex stereocontrol issues in later stages.

Precursors for Advanced Organic Materials (e.g., Biodegradable Polymers)

The development of biodegradable polymers is a critical area of materials science aimed at reducing plastic waste. Polyhydroxyalkanoates (PHAs) are a class of naturally occurring, biodegradable polyesters produced by microorganisms. wikipedia.org These polymers are composed of hydroxyalkanoic acid monomers, with poly(3-hydroxybutyrate) or P(3HB) being the most common example. nih.govresearchgate.net

Methyl 3-hydroxy-2,4-dimethylpentanoate is a derivative of a 3-hydroxyalkanoic acid and thus represents a potential non-natural monomer for the synthesis of novel PHAs. The incorporation of such substituted monomers can be used to tailor the physical properties of the resulting polymer. For example, the methyl groups on the backbone of this compound would be expected to alter the polymer's crystallinity, melting point, and degradation rate compared to simpler PHAs like P(3HB). wikipedia.org Research has shown that PHAs can be esterified with methanol (B129727) to produce hydroxyalkanoate methyl esters, which are valuable as biofuels, indicating a parallel application for these types of molecules. nih.gov The chemical synthesis of polymers from such monomers offers a route to materials with precisely controlled properties that may not be accessible through bacterial fermentation.

| Monomer Type | Resulting Polymer Class | Key Properties | Potential Application |

| 3-Hydroxyalkanoic Acids | Polyhydroxyalkanoates (PHAs) | Biodegradable, Thermoplastic | Bioplastics, Medical Implants |

| Methyl 3-hydroxy-2,4-dimethylpentanoate | Modified Polyhydroxyalkanoate | Altered crystallinity and flexibility | Specialized biodegradable packaging, drug delivery matrices |

Utility in Specialized Synthetic Methodologies (e.g., DNA-Templated Macrocycle Libraries)

DNA-templated synthesis is a powerful technique for creating and screening vast libraries of complex molecules, particularly macrocycles, for biological activity. This methodology uses the specific hybridization of DNA strands to bring reactive chemical building blocks into close proximity, thereby templating a chemical reaction. The resulting library can contain hundreds of thousands of distinct compounds, each attached to a unique DNA tag that encodes its chemical structure.

While this field has traditionally used amino acids and other simple building blocks, there is a continuous need to expand the chemical diversity of these libraries. Methyl 3-hydroxy-2,4-dimethylpentanoate is an ideal candidate for incorporation as a novel building block. Its hydroxyl and ester functionalities provide two distinct handles for chemical ligation. For example, the hydroxyl group could be acylated while the ester is hydrolyzed to a carboxylic acid for amide bond formation. Its defined stereochemistry would introduce rigid, three-dimensional structural elements into the macrocycles, increasing the potential for specific binding to biological targets like enzymes. The integration of such unique synthons is a key strategy for producing second-generation DNA-templated libraries with improved drug-like properties.

Intermediates in the Synthesis of Pharmaceutical Precursors and Agrochemicals

The β-hydroxy ester motif is a common structural feature in many biologically active compounds. Consequently, Methyl 3-hydroxy-2,4-dimethylpentanoate and its analogues serve as valuable intermediates in the development of new pharmaceuticals and agrochemicals.

In pharmaceutical research, β-hydroxy esters are precursors to compounds like histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. Studies have also explored β-hydroxyketo esters for anticonvulsant activity, highlighting the versatility of this structural class. nih.gov

In the field of agrochemicals, structurally similar compounds have been shown to enhance plant health. A patent for agrochemical compositions designed to induce abiotic stress tolerance in plants lists methyl 3-hydroxy-2-methylpropanoate, a close structural analogue, as an active component. google.com This suggests that Methyl 3-hydroxy-2,4-dimethylpentanoate could be used as an intermediate to synthesize novel compounds that protect crops from environmental stressors like drought or high salinity.

Stereoselective Homologation of Aldehydes to Beta-Hydroxy Acids

The synthesis of the Methyl 3-hydroxy-2,4-dimethylpentanoate backbone is a classic example of stereoselective carbon-carbon bond formation. The most common methods involve the reaction of an enolate with an aldehyde, effectively converting, or "homologating," the aldehyde into a more complex β-hydroxy acid derivative.

Two prominent methods for this transformation are:

The Aldol Reaction: This involves the reaction of a pre-formed lithium enolate of a propionate (B1217596) equivalent with 2-methylpropanal (isobutyraldehyde). orgsyn.org By carefully choosing the enolate geometry (Z or E) and reaction conditions, chemists can achieve high diastereoselectivity, preferentially forming one of the possible stereoisomers of the resulting β-hydroxy ester. orgsyn.org

The Reformatsky Reaction: This reaction uses an α-haloester and metallic zinc to form a zinc enolate intermediate, which then reacts with an aldehyde or ketone. youtube.com It is a powerful method for preparing β-hydroxy esters and avoids the use of strong bases like lithium diisopropylamide (LDA).

These methodologies provide reliable access to the core structure of Methyl 3-hydroxy-2,4-dimethylpentanoate with precise control over its relative and absolute stereochemistry.

| Reaction | Key Reagents | Intermediate | Product Type |

| Aldol Reaction | Propionate Ester, LDA, Aldehyde | Lithium Enolate | β-Hydroxy Ester |

| Reformatsky Reaction | α-Haloester, Zinc, Aldehyde | Zinc Enolate | β-Hydroxy Ester |

Synthesis of Designed Analogues and Structurally Related Compounds

Methyl 3-hydroxy-2,4-dimethylpentanoate is not only a building block but also a scaffold for creating libraries of related compounds. The hydroxyl and ester groups are convenient points for chemical modification.

Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, acylated to form different esters, or converted into other functional groups, allowing for the exploration of structure-activity relationships (SAR) around this position.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to produce a wide range of amides or converted into other ester derivatives.

This ability to systematically modify the parent structure makes it a valuable starting material for medicinal chemistry and materials science programs, where generating a diverse set of analogues is crucial for optimizing the properties of a lead compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of Methyl 3-hydroxy-2,4-dimethylpentanoate. Future research is heavily invested in discovering and optimizing new catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity. The aldol (B89426) reaction, a primary method for constructing the carbon backbone of this molecule, is a major focus. researchgate.net

Key areas of exploration include:

Chiral Lewis Acid Catalysis: Lewis acids are known to enhance the electrophilicity of aldehydes, facilitating the aldol reaction. wiley-vch.de The development of novel chiral Lewis acids, incorporating metals like titanium, boron, or tin, aims to create a well-defined chiral environment around the reacting molecules, thereby directing the stereochemical outcome. github.io

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. Catalysts such as chiral amines or phosphoric acids can activate substrates through the formation of transient iminium or enamine intermediates, guiding the reaction pathway to favor the desired stereoisomer.

Transition Metal Catalysis: Transition metal complexes, particularly those of rhodium and iridium, are being investigated for asymmetric hydrogenations of corresponding β-keto ester precursors. Fine-tuning the chiral ligands attached to the metal center is a critical aspect of this research to achieve high enantiomeric excess.

| Catalyst Type | Metal/Core Structure | Ligand Type | Key Advantage |

| Lewis Acid | Boron (B), Titanium (Ti) | Chiral Oxazolidinones, BINOL | Tight transition state, high diastereoselectivity. harvard.edu |

| Organocatalyst | Proline, Cinchona Alkaloid | - | Metal-free, environmentally benign, high enantioselectivity. |

| Transition Metal | Rhodium (Rh), Iridium (Ir) | Chiral Phosphines (e.g., BINAP) | High turnover numbers, effective for asymmetric hydrogenation. |

Advanced Biotechnological Routes for Sustainable Production

In the quest for greener and more sustainable chemical manufacturing, biotechnology offers a promising alternative to traditional chemical synthesis. The production of chiral β-hydroxy esters using whole-cell biocatalysts or isolated enzymes is an area of active research. electronicsandbooks.com

Future perspectives in this field include:

Metabolic Engineering: Genetically engineering microorganisms like Escherichia coli or baker's yeast (Saccharomyces cerevisiae) to express specific enzyme pathways is a key strategy. electronicsandbooks.comresearchgate.net By introducing genes for reductases with desired stereoselectivity and upregulating cofactor regeneration systems, it is possible to create microbial "cell factories" that can convert simple feedstocks into enantiomerically pure Methyl 3-hydroxy-2,4-dimethylpentanoate. nih.gov

Enzyme Discovery (Bioprospecting): Screening diverse environmental niches for novel microorganisms that possess ketoreductases with high activity and selectivity towards the precursor of Methyl 3-hydroxy-2,4-dimethylpentanoate is another important direction.

Cell-Free Biocatalysis: Using isolated and immobilized enzymes avoids the complexities of cellular metabolism and can lead to higher product purity. Developing robust immobilization techniques and efficient cofactor recycling systems are critical for the industrial viability of this approach. rsc.org

Chemoenzymatic Strategies for Enhanced Stereoselectivity

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve results that are superior to either approach alone. For Methyl 3-hydroxy-2,4-dimethylpentanoate, these strategies are particularly useful for achieving high optical purity.

A primary chemoenzymatic approach is Kinetic Resolution , which involves the selective reaction of one enantiomer in a racemic mixture.

Enzymatic Kinetic Resolution (EKR): Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, respectively. ubbcluj.roresearchgate.net For instance, a racemic mixture of Methyl 3-hydroxy-2,4-dimethylpentanoate could be subjected to a lipase-catalyzed transesterification. The enzyme would selectively acylate one enantiomer, allowing for the easy separation of the unreacted, enantiopure ester and the newly formed acylated product. mdpi.comnih.gov

Dynamic Kinetic Resolution (DKR): This advanced strategy combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.govacs.org A chemical catalyst (e.g., a ruthenium complex) continuously converts the unwanted enantiomer back into the racemate, theoretically allowing for a 100% yield of the desired single enantiomer. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams within microreactors or packed-bed reactors, offers significant advantages over traditional batch processing. beilstein-journals.org Its integration into the synthesis of Methyl 3-hydroxy-2,4-dimethylpentanoate is a key future direction. angelinifinechemicals.com

Benefits and research directions include:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and time, which is crucial for stereoselective reactions. researchgate.net

Automation and Optimization: Automated flow platforms enable rapid screening of reaction conditions (catalyst, solvent, temperature) to quickly identify optimal parameters for yield and selectivity.

Scalability: Scaling up production in a flow system is often more straightforward than in batch, involving running the system for a longer duration or using parallel reactors.

Deeper Mechanistic Understanding of Complex Transformations

A fundamental understanding of the reaction mechanisms that govern the formation of Methyl 3-hydroxy-2,4-dimethylpentanoate is crucial for the rational design of more efficient and selective syntheses. The stereochemical outcome of the aldol reaction is a primary focus of these mechanistic studies.

The Zimmerman-Traxler model provides a foundational framework for predicting the diastereoselectivity of metal-enolate based aldol reactions. harvard.edupharmaxchange.infochempedia.info This model proposes a six-membered, chair-like transition state involving the metal enolate and the aldehyde. pharmaxchange.infoprinceton.edu

The geometry of the enolate (E vs. Z) is critical. According to the model, a Z-enolate typically leads to the syn-aldol product, while an E-enolate favors the anti-product. pharmaxchange.infoyoutube.com

The steric bulk of the substituents on both the enolate and the aldehyde influences the preferred conformation of the transition state, with bulky groups preferentially occupying equatorial positions to minimize 1,3-diaxial interactions. pharmaxchange.info

Future research will employ advanced computational chemistry (e.g., Density Functional Theory) and sophisticated spectroscopic techniques to refine these models, accounting for subtle solvent effects, ligand influences, and the precise nature of the metal counter-ion. harvard.edu This deeper insight will enable chemists to predict and control stereochemical outcomes with greater precision.

Design and Synthesis of New Derivatives with Tuned Research Applications

Methyl 3-hydroxy-2,4-dimethylpentanoate is not only a synthetic intermediate but also a scaffold for creating novel molecules with tailored properties. Research is expanding into the design and synthesis of derivatives for a range of applications.

Potential research applications for derivatives include:

Pharmaceutical Discovery: The β-hydroxy ester moiety is a common feature in many biologically active molecules. mdpi.com Derivatives can be synthesized and screened as potential drug candidates, such as enzyme inhibitors or receptor agonists.

Polymer Chemistry: The hydroxyl and ester groups serve as handles for polymerization. Derivatives can be explored as chiral monomers for the synthesis of biodegradable polymers with unique physical properties.

Materials Science: Incorporating this chiral building block into larger molecules can influence their self-assembly properties, leading to the development of novel liquid crystals or chiral catalysts.

| Derivative Type | Modification Site(s) | Potential Application |

| Acylated Esters | Hydroxyl group | Pro-drugs, chiral auxiliaries |

| Amides | Ester group | Bioactive molecule intermediates mdpi.com |

| Ethers (e.g., Silyl ethers) | Hydroxyl group | Protecting groups in multi-step synthesis |

| Unsaturated Esters | Dehydration of hydroxyl group | Monomers for polymerization, Michael acceptors |

| Complex Esters/Lactones | Ester group / Intramolecular cyclization | Natural product analogues, flavor/fragrance compounds |

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-hydroxy-2,4-dimethylpentanoate, and what key intermediates are involved?

Methyl 3-hydroxy-2,4-dimethylpentanoate can be synthesized via β-keto ester intermediates. A practical approach involves the use of diazo compounds, as demonstrated in the preparation of structurally related esters like (Z)-methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate. This method employs diazo transfer reactions under mild conditions, yielding intermediates that can be reduced or functionalized to introduce hydroxyl groups . Additionally, β-keto esters such as methyl 3-oxo-4,4-dimethylpentanoate (CAS 55107-14-7) serve as precursors for hydroxylation or reduction reactions, with purification often achieved via column chromatography .

Q. How can spectroscopic techniques such as NMR and HRMS be utilized to confirm the structure of Methyl 3-hydroxy-2,4-dimethylpentanoate?

Structural confirmation relies on multinuclear NMR spectroscopy. For example, H NMR can resolve methyl and hydroxyl proton environments (e.g., δ 1.21 ppm for tert-butyl groups in related esters), while C NMR identifies carbonyl (δ 165–170 ppm) and quaternary carbons . High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular formulae, with deviations <5 ppm confirming purity. For instance, a related diazo compound showed a [M+H]+ peak at m/z 290.1510, matching its theoretical mass .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity during the synthesis of Methyl 3-hydroxy-2,4-dimethylpentanoate, and what analytical methods are recommended for resolving these issues?

Stereochemical control is complicated by the presence of multiple chiral centers (e.g., 2R,3R configurations in related esters) . To address this, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while X-ray crystallography provides unambiguous stereochemical assignments. For intermediates, circular dichroism (CD) spectroscopy may also correlate optical activity with absolute configuration .

Q. How can biosynthetic engineering approaches be applied to produce Methyl 3-hydroxy-2,4-dimethylpentanoate, and what are the implications for scalable production?

Biosynthetic pathways for structurally similar fatty acids (e.g., 4-hydroxy-2,4-dimethylpentanoate) suggest that heterologous expression in microbial hosts (e.g., E. coli) could enable tailored production. Key enzymes, such as P450 monooxygenases or acyltransferases, may be engineered to modify hydroxylation patterns or esterification sites. Substrate flexibility studies indicate potential for modular pathway design, enabling scalable yields .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for Methyl 3-hydroxy-2,4-dimethylpentanoate across different studies?

Contradictions in yields (e.g., 42% vs. higher yields for diazo intermediates) may arise from reaction conditions (temperature, catalyst loading) or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical variables . For spectroscopic discrepancies, cross-validation using reference standards (e.g., NIST databases) and interlaboratory collaboration ensures data reproducibility .

Methodological Considerations

Q. What purification strategies are optimal for isolating Methyl 3-hydroxy-2,4-dimethylpentanoate from complex reaction mixtures?

Combined techniques are often required:

- Liquid-liquid extraction : Separates polar byproducts using ethyl acetate/water phases.

- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves esters from unreacted starting materials.

- Crystallization : Low-temperature recrystallization in ethanol/water mixtures enhances purity for stereochemically sensitive derivatives .

Q. How can computational modeling assist in predicting the reactivity or stability of Methyl 3-hydroxy-2,4-dimethylpentanoate derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as keto-enol tautomerization in β-keto esters, which influence stability. Molecular dynamics simulations can also model enzyme-substrate interactions for biosynthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.